molecular formula C16H16ClNO3 B2669681 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232817-90-1

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2669681
CAS No.: 1232817-90-1
M. Wt: 305.76
InChI Key: SRDFIOYESMELMR-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its planar molecular structure and is often studied for its potential biological activities and applications in various fields of science .

Preparation Methods

The synthesis of 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between an aldehyde and an amine. For instance, one method involves refluxing a mixture of 2-hydroxy-5-nitrobenzaldehyde and 3-chloro-4-methoxyaniline in ethanol for an hour. The resulting solution is then allowed to evaporate slowly to obtain crystals suitable for analysis . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits potential antifungal, antibacterial, and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with biological molecules. It can form complexes with metal ions, which may enhance its biological activity. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its mechanism of action. These interactions can affect various molecular targets and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol include other Schiff bases with different substituents. For example:

Properties

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-13-9-12(17)7-8-14(13)20-2/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDFIOYESMELMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.